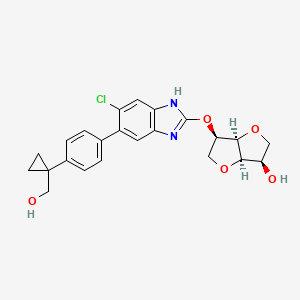

PF-739

Description

Properties

Molecular Formula |

C23H23ClN2O5 |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |

InChI |

InChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1 |

InChI Key |

IMVYDTHPRTUISR-XRXFAXGQSA-N |

Isomeric SMILES |

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-739; PF 739; PF739; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PF-07321332 (Nirmatrelvir) in Glucose Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07321332, the active component of the antiviral medication Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). While its antiviral properties are well-established, emerging evidence suggests a potential role for this compound in modulating host cell glucose metabolism. This technical guide synthesizes the current understanding of the molecular interactions between PF-07321332 and key components of metabolic signaling pathways. The primary focus is on the observed enhancement of Protein Kinase N2 (PKN2), a known regulator of insulin signaling and glucose uptake. This document provides a detailed overview of the available data, proposes a potential signaling pathway, and outlines experimental methodologies for further investigation.

Introduction

PF-07321332 (Nirmatrelvir) is a peptidomimetic inhibitor of the SARS-CoV-2 3C-like protease, an enzyme essential for viral replication.[1][2] Co-packaged with ritonavir, a cytochrome P450 3A4 inhibitor that boosts its plasma concentrations, it forms the therapeutic agent Paxlovid. Beyond its direct antiviral effects, preclinical data have indicated that nirmatrelvir can modulate the expression of a host cell kinases, suggesting potential off-target effects. One of the most significant of these observations is the enhancement of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in various cellular processes, including glucose metabolism.[3] This guide provides an in-depth analysis of the known and potential roles of PF-07321332 in glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of PF-07321332 on host cell kinase expression and the established role of PKN2 in glucose metabolism.

Table 1: Effect of PF-07321332 on Host Cell Kinase Expression

| Kinase | Concentration of PF-07321332 | Observed Effect | Reference |

| Protein Kinase N2 (PKN2) | 10 µM | 26.2% enhancement of expression | [3] |

| Unc-51-like autophagy-activating kinase 1 (ULK1) | 10 µM | 36.1% reduction of expression | [3] |

Table 2: Effects of PKN2 Modulation on Glucose Metabolism in Skeletal Muscle Cells

| Experimental Condition | Measured Parameter | Observed Effect | Reference |

| PKN2 Knockdown | Insulin-stimulated glucose uptake | Decreased | [3] |

| PKN2 Knockdown | Insulin-stimulated glycogen synthesis | Decreased | [3] |

| PKN2 Knockdown | Insulin-stimulated glucose oxidation | Decreased | [3] |

| PKN2 Knockdown | AMPK phosphorylation | Increased | [3] |

Proposed Signaling Pathway

Based on the current data, a potential signaling pathway for the influence of PF-07321332 on glucose metabolism is proposed. The primary mechanism appears to be the enhancement of PKN2, which in turn can modulate downstream components of the insulin signaling cascade.

Caption: Proposed signaling pathway of PF-07321332 in glucose metabolism.

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below. These are based on standard methodologies in the field.

Kinome Profiling to Assess PF-07321332 Effects

This protocol outlines a general workflow for identifying changes in the kinome of host cells upon treatment with PF-07321332.

Caption: Experimental workflow for kinome profiling.

Methodology Details:

-

Cell Culture and Treatment: Human cell lines (e.g., A549 lung carcinoma or Huh7 hepatoma cells) are cultured under standard conditions. Cells are then treated with a specific concentration of PF-07321332 (e.g., 10 µM) or a vehicle control for a defined period (e.g., 24 hours).

-

Protein Extraction and Preparation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Protein Digestion: An equal amount of protein from each sample is subjected to reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAA), and overnight digestion with sequencing-grade trypsin.

-

Kinase Enrichment: The resulting peptide mixture is incubated with kinase-binding beads (e.g., commercial kinome profiling kits) to enrich for kinase-specific peptides.

-

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present in each sample.

-

Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the kinases. The relative abundance of each kinase is then compared between the PF-07321332-treated and vehicle-treated samples to identify significant changes in expression.

In Vitro Glucose Uptake Assay

This protocol describes a method to assess the direct impact of PF-07321332 on glucose uptake in a relevant cell line, such as differentiated skeletal muscle cells (e.g., C2C12 myotubes).

Methodology Details:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes by switching to a low-serum differentiation medium.

-

PF-07321332 Treatment: Differentiated myotubes are pre-treated with varying concentrations of PF-07321332 or vehicle control for a specified duration.

-

Insulin Stimulation: Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 10 nM) to induce glucose uptake.

-

Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-[³H]glucose is added to the cells for a short incubation period. The reaction is stopped by washing the cells with ice-cold PBS.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The results are normalized to the total protein content of each sample.

Discussion and Future Directions

The current evidence points towards an intriguing, albeit not fully characterized, role of PF-07321332 in the regulation of glucose metabolism. The enhancement of PKN2 expression by PF-07321332 is a significant finding, as studies have demonstrated that PKN2 is a positive regulator of insulin-stimulated glucose uptake in skeletal muscle.[3] The observed decrease in glucose uptake upon PKN2 knockdown strongly suggests that the PF-07321332-mediated enhancement of PKN2 could potentially lead to improved insulin sensitivity and glucose disposal.

However, several key questions remain unanswered. The precise molecular mechanism by which PF-07321332 enhances PKN2 expression is unknown. It could involve transcriptional, translational, or post-translational regulatory mechanisms. Further research is required to elucidate this upstream pathway.

Additionally, the interplay between PKN2 and AMPK signaling in the context of PF-07321332 treatment needs to be investigated. While PKN2 knockdown leads to AMPK activation, the effect of PKN2 enhancement by PF-07321332 on AMPK signaling has not been directly tested.

Future studies should focus on:

-

Dose-response studies: To determine the concentration-dependent effects of PF-07321332 on PKN2 expression and activity, as well as on downstream metabolic endpoints such as glucose uptake, glycogen synthesis, and insulin signaling pathway phosphorylation (e.g., Akt, AS160).

-

Mechanism of PKN2 enhancement: Investigating whether PF-07321332 affects PKN2 gene transcription, mRNA stability, or protein translation/stability.

-

In vivo studies: To validate the in vitro findings in preclinical animal models of metabolic disease and to assess the overall impact of PF-07321332 on systemic glucose homeostasis.

-

Interaction with antidiabetic drugs: Given that PF-07321332 is co-administered with ritonavir, a potent CYP3A4 inhibitor, the potential for drug-drug interactions with commonly prescribed antidiabetic medications needs to be thoroughly evaluated.

Conclusion

References

PF-739: A Pan-AMPK Activator for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. By directly activating multiple AMPK isoforms, this compound has demonstrated significant potential in preclinical models for the treatment of metabolic diseases, particularly type 2 diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activation data, detailed experimental protocols, and key signaling pathways.

Introduction to AMPK and this compound

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme, consisting of a catalytic α subunit and regulatory β and γ subunits, that plays a central role in regulating cellular energy homeostasis.[1][2] Activation of AMPK triggers a metabolic switch, inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP. This makes AMPK a highly attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2]

This compound is a direct AMPK activator that binds to the allosteric drug and metabolite (ADaM) site, a pocket located between the α-kinase domain and the β-carbohydrate-binding module.[3][4] This binding induces a conformational change that allosterically activates the kinase, largely independent of the canonical AMP-binding mechanism on the γ subunit.[2][5] this compound is characterized as a "pan-activator" due to its ability to activate all 12 potential AMPK heterotrimeric complexes.[6][7]

Mechanism of Action

This compound's primary mechanism involves direct allosteric activation of AMPK. Molecular dynamics simulations and structural analyses have elucidated key aspects of its interaction with the ADaM site.[1][3] The binding of this compound stabilizes an active conformation of the AMPK complex, leading to increased phosphorylation of downstream targets.[1][8] Notably, this compound demonstrates a slightly higher affinity for β1-containing isoforms compared to β2-containing isoforms, a difference attributed to specific amino acid substitutions within the binding pocket.[1][3][8]

The activation of AMPK by this compound is independent of upstream kinases like LKB1 and CaMKKβ, which typically phosphorylate Thr172 on the α-subunit for activation.[2] However, the effects of this compound can be enhanced by this phosphorylation.[2]

Quantitative Data

The following tables summarize the in vitro potency and in vivo effects of this compound across various AMPK isoforms and experimental models.

Table 1: In Vitro Activation of Human AMPK Isoforms by this compound

| AMPK Isoform | EC50 (nM) | Reference |

| α1β1γ1 | 8.99 | [6] |

| α1β2γ1 | 126 | [6] |

| α2β1γ1 | 5.23 | [6] |

| α2β2γ1 | 42.2 | [6] |

Table 2: In Vivo Effects of this compound in Mice

| Animal Model | Dosage | Administration | Key Findings | Reference |

| C57BL/6 Mice | 30-1000 mg/kg | Oral gavage or subcutaneous injection (single dose) | Increased AMPK activity in skeletal muscle and liver, decreased plasma insulin and blood glucose. | [6] |

| Diet-induced Obese Mice | Not specified | In vivo treatment | Lowered blood glucose levels, increased muscle AMPKγ1-complex activity 2-fold. | [4][9][10] |

| Diabetic Mice | Not specified | Not specified | Rapidly lowered plasma glucose levels via increased systemic glucose disposal. | [11] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of this compound in activating AMPK and its downstream effects on cellular metabolism.

Caption: this compound allosterically activates AMPK via the ADaM site, leading to downstream metabolic effects.

Experimental Workflow for Ex Vivo Muscle Glucose Uptake Assay

This diagram outlines a typical experimental workflow to assess the effect of this compound on glucose uptake in isolated skeletal muscle.

Caption: Workflow for measuring this compound-stimulated glucose uptake in isolated mouse EDL muscle.

Detailed Experimental Protocols

In Vitro AMPK Activation Assay (SAMS Peptide Assay)

This protocol is adapted from methodologies used to determine the EC50 of AMPK activators.[5]

Objective: To quantify the direct activation of purified AMPK isoforms by this compound.

Materials:

-

Purified recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β2γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, SAMS peptide (200 µM), MgCl₂ (5 mM), and purified AMPK enzyme.

-

Serially dilute this compound in DMSO and add to the reaction mixture to achieve final concentrations ranging from sub-nanomolar to micromolar. Include a DMSO-only vehicle control.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (200 µM).

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the fold activation relative to the vehicle control and plot the data against the this compound concentration to determine the EC50 value.

Ex Vivo Muscle Glucose Uptake Assay

This protocol is based on studies investigating the metabolic effects of this compound in skeletal muscle.[4][9][10]

Objective: To measure the effect of this compound on glucose uptake in intact, isolated mouse skeletal muscle.

Materials:

-

Male C57BL/6J mice

-

Krebs-Ringer-Henseleit (KRH) buffer supplemented with mannitol and BSA

-

This compound

-

[³H]-2-deoxyglucose and [¹⁴C]-mannitol

-

Scintillation vials and fluid

Procedure:

-

Isolate intact extensor digitorum longus (EDL) muscles from euthanized mice.

-

Mount the muscles at their resting length in an incubation chamber.

-

Pre-incubate the muscles in KRH buffer for a stabilization period.

-

Transfer the muscles to fresh KRH buffer containing the desired concentration of this compound (e.g., 3 µM) or vehicle (DMSO) for 40 minutes.

-

During the final 10 minutes of incubation, add [³H]-2-deoxyglucose and [¹⁴C]-mannitol to the buffer.

-

Terminate the incubation by removing the muscles, blotting them dry, and snap-freezing them in liquid nitrogen.

-

Digest the muscles (e.g., in NaOH) and determine the intracellular accumulation of [³H]-2-deoxyglucose-6-phosphate and extracellular [¹⁴C]-mannitol by liquid scintillation counting.

-

Calculate the rate of glucose uptake, correcting for extracellular space.

In Vivo Mouse Study for Blood Glucose Lowering

This protocol is a general representation of in vivo studies conducted with this compound.[6][11]

Objective: To evaluate the effect of this compound on blood glucose levels in a mouse model.

Materials:

-

Diabetic mouse model (e.g., db/db mice) or diet-induced obese mice.

-

This compound formulation for oral gavage or subcutaneous injection.

-

Vehicle control.

-

Glucometer and test strips.

Procedure:

-

Acclimatize the mice and measure baseline blood glucose levels from tail vein blood.

-

Administer a single dose of this compound (e.g., 30-1000 mg/kg) or vehicle to the mice via the chosen route (oral gavage or subcutaneous injection).

-

Monitor blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

-

At the end of the study, tissues such as skeletal muscle and liver can be harvested for analysis of AMPK activation and downstream target phosphorylation via Western blotting or immunoprecipitation kinase assays.

-

Analyze the change in blood glucose from baseline for the this compound treated group compared to the vehicle group.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse roles of AMPK in cellular and systemic metabolism. Its pan-activator profile allows for the broad stimulation of AMPK activity across various tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of AMPK activation. Further research may focus on the tissue-specific effects of this compound and its potential application in combination therapies for complex metabolic diseases.

References

- 1. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]

- 2. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.regionh.dk [research.regionh.dk]

- 10. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]

- 11. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PF-00835231: A Potent Inhibitor of SARS-CoV-2 3CL Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global health crisis initiated by the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. This whitepaper provides a comprehensive technical overview of the discovery and development of PF-00835231 (also known as PF-739), a potent and selective inhibitor of SARS-CoV-2 3CLpro. We delve into its mechanism of action, summarize key preclinical in vitro and in vivo data, and provide detailed methodologies for the pivotal experiments that characterized its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid identification of antiviral agents to combat the resulting COVID-19 pandemic. The viral life cycle of coronaviruses presents several potential drug targets, with the 3C-like protease (3CLpro), also referred to as the main protease (Mpro), being one of the most attractive.[1] This enzyme is critical for the proteolytic processing of viral polyproteins into functional non-structural proteins, a step that is indispensable for viral replication.[2] The high degree of conservation of the 3CLpro active site among coronaviruses, coupled with the absence of a close human homolog, makes it an ideal target for selective antiviral therapy.[1][2]

PF-00835231 is a small molecule inhibitor that was initially designed to target the 3CLpro of the original SARS-CoV.[3] With the advent of the COVID-19 pandemic, this compound was revisited and found to exhibit potent inhibitory activity against the highly homologous SARS-CoV-2 3CLpro.[3] This technical guide details the journey of PF-00835231 from its initial discovery to its preclinical development as a promising therapeutic candidate for COVID-19.

Mechanism of Action

PF-00835231 functions as a competitive inhibitor of the SARS-CoV-2 3CLpro.[2] The enzyme is a cysteine protease that facilitates the cleavage of the viral polyproteins pp1a and pp1ab at multiple specific sites.[2] By binding to the active site of the 3CLpro, PF-00835231 blocks this proteolytic activity, thereby preventing the formation of the viral replication and transcription complex and ultimately halting viral propagation.[2] Time-of-drug-addition studies have confirmed that PF-00835231 acts at an early stage of the viral life cycle, consistent with its role as a 3CLpro inhibitor.[4][5]

Data Presentation

The preclinical development of PF-00835231 involved extensive in vitro and in vivo studies to characterize its efficacy and safety profile. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Efficacy of PF-00835231 against SARS-CoV-2

| Assay Type | Cell Line | Virus Strain | Measurement | Value (µM) | Reference |

| Enzymatic Inhibition | - | SARS-CoV-2 3CLpro | IC50 | 0.0086 | [6] |

| - | SARS-CoV-1 3CLpro | IC50 | 0.004 | [7] | |

| - | Various Coronaviruses | Ki | 0.00003 - 0.004 | [8] | |

| Antiviral Activity | A549+ACE2 | USA-WA1/2020 (24h) | EC50 | 0.221 | [4][9] |

| A549+ACE2 | USA-WA1/2020 (48h) | EC50 | 0.158 | [4][9] | |

| A549+ACE2 | USA/NYU-VC-003/2020 (24h) | EC50 | 0.184 | [4] | |

| HeLa-ACE2 | SARS-CoV-2 | EC50 | 0.13 | [8] | |

| HeLa-ACE2 | SARS-CoV-2 | EC90 | 0.43 | [8] | |

| Vero E6 | SARS-CoV-2 | EC90 | 0.4 - 1.158 | [10] | |

| Cytotoxicity | Vero E6-enACE2 | - | CC50 | >50 | [10] |

| Vero E6-EGFP | - | CC50 | >50 | [10] | |

| MRC-5 | - | CC50 | >50 | [10] |

Table 2: In Vivo Efficacy of PF-00835231 in Mouse Models

| Animal Model | Treatment Regimen | Outcome | Result | Reference |

| SARS-CoV-MA15 infected mice | 30 mg/kg BID | Lung Viral Titer Reduction | 95.98% | [10] |

| 100 mg/kg BID | Lung Viral Titer Reduction | 99.94% | [10] | |

| 300 mg/kg BID | Lung Viral Titer Reduction | 100% | [10] | |

| Ad5-hACE2 transgenic mice (SARS-CoV-2) | 100 mg/kg BID (S.C.) | Lung Viral Titer Reduction | 96.18% (≈1.5 log10) | [8][10] |

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate assessment of a drug candidate's potential. The following sections provide comprehensive protocols for the key assays used in the characterization of PF-00835231.

SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of the SARS-CoV-2 3CLpro enzyme using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

PF-00835231 (or other test compounds)

-

DMSO (for compound dilution)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of PF-00835231 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

-

Add the diluted compounds to the wells of the 384-well plate. Include wells with Assay Buffer and DMSO as positive (no inhibition) and negative (vehicle) controls, respectively.

-

Add the SARS-CoV-2 3CLpro enzyme to each well to a final concentration of approximately 15 nM.[11]

-

Incubate the plate at room temperature (approximately 23-25°C) for 30 minutes to allow the compound to bind to the enzyme.[6]

-

Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of approximately 25 µM.[11]

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for 60 minutes at 23°C.[11]

-

Calculate the rate of reaction from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Cytopathic Effect (CPE) Assay

This cell-based assay evaluates the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.

Materials:

-

Vero E6 or A549+ACE2 cells

-

Cell culture medium (e.g., MEM with 2% FBS, penicillin/streptomycin)

-

SARS-CoV-2 virus stock

-

PF-00835231 (or other test compounds)

-

96-well or 384-well clear-bottom assay plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer or plate reader

Procedure:

-

Seed Vero E6 or A549+ACE2 cells into assay plates and incubate overnight to allow for cell attachment.[5]

-

Prepare serial dilutions of PF-00835231 in cell culture medium.

-

Remove the growth medium from the cell plates and add the diluted compound solutions.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), for example, 0.002 for Vero E6 cells.[12][13] Include uninfected and virus-only controls.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4][12][13]

-

After the incubation period, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percent cell viability for each compound concentration relative to the uninfected and virus-only controls.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the respective dose-response curves.

High-Content Imaging Antiviral Assay

This assay provides a more detailed, image-based quantification of viral infection and the effect of antiviral compounds.

Materials:

-

A549+ACE2 cells

-

SARS-CoV-2 virus stock

-

PF-00835231 (or other test compounds)

-

Primary antibody against a viral protein (e.g., anti-Nucleocapsid)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed A549+ACE2 cells in optically clear bottom plates suitable for imaging.

-

Treat the cells with serial dilutions of PF-00835231 for a designated period before or after infection.

-

Infect the cells with SARS-CoV-2.

-

At a specific time post-infection (e.g., 24 or 48 hours), fix and permeabilize the cells.[4]

-

Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody and a nuclear stain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number of infected cells (positive for the viral antigen) and total cells (DAPI-stained nuclei).

-

Calculate the percentage of infected cells for each compound concentration and determine the EC50 value.

Polarized Human Airway Epithelial Culture Model

This advanced 3D cell culture model more closely mimics the in vivo environment of the human respiratory tract.

Procedure:

-

Culture primary human bronchial epithelial cells on permeable Transwell® inserts.[2]

-

Once confluent, establish an air-liquid interface (ALI) by removing the apical medium and feeding the cells only from the basolateral side.[2]

-

Allow the cells to differentiate for several weeks to form a polarized, pseudostratified epithelium with cilia and mucus production.[2]

-

Treat the differentiated cultures with PF-00835231 added to the basolateral medium.

-

Infect the cultures apically with SARS-CoV-2.

-

At various time points post-infection, collect apical washes to measure viral titers (e.g., by plaque assay or RT-qPCR) and assess tissue integrity and cytotoxicity.

Conclusion

PF-00835231 has emerged as a potent and selective inhibitor of the SARS-CoV-2 3CL protease. The comprehensive preclinical data, generated through a series of robust in vitro and in vivo assays, have demonstrated its significant antiviral activity and favorable safety profile. The detailed experimental protocols provided in this whitepaper offer a foundation for further research and development of 3CLpro inhibitors. The journey of PF-00835231 from a repurposed compound to a promising clinical candidate underscores the importance of targeting conserved viral enzymes in the ongoing effort to combat current and future coronavirus threats.

References

- 1. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expansion of Airway Basal Cells and Generation of Polarized Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Cellular pathways modulated by PF-739

An In-depth Technical Guide on the Cellular Pathways Modulated by PF-06463922 (Lorlatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, clinically known as Lorlatinib, is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI).[1] It is a potent, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it an effective treatment for brain metastases, which are common in patients with ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] Lorlatinib was specifically designed to be active against most known resistance mutations that can develop during treatment with first and second-generation ALK inhibitors.[1][2]

Mechanism of Action

Lorlatinib functions by binding to the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[3] In many cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that result in constitutively active kinase domains.[6] This uncontrolled kinase activity drives downstream signaling pathways that promote cell proliferation and survival.[6][7] By inhibiting the kinase activity of ALK and ROS1, Lorlatinib effectively blocks these oncogenic signals, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][3]

Modulation of Cellular Signaling Pathways

The constitutive activation of ALK and ROS1 fusion proteins leads to the stimulation of several key downstream signaling cascades. Lorlatinib's inhibition of ALK and ROS1 results in the downregulation of these pathways. The primary pathways affected are:

-

RAS-MAPK-ERK Pathway: This pathway is crucial for cell proliferation.[7] Activated ALK/ROS1 can lead to the phosphorylation of adaptor proteins like SHC and GRB2, which in turn activates RAS and the subsequent MAPK/ERK cascade.[7][8]

-

PI3K-AKT-mTOR Pathway: This is a critical pathway for promoting cell survival and growth by inhibiting apoptosis.[7][9] ALK/ROS1 can directly or indirectly activate PI3K, leading to the phosphorylation and activation of AKT, which then modulates a variety of downstream targets, including mTOR.[7][8][10]

-

JAK-STAT Pathway: This pathway is involved in cell proliferation and survival.[7] ALK/ROS1 can phosphorylate and activate STAT3, which then translocates to the nucleus to regulate gene expression.[6][7]

-

PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) by ALK can trigger downstream signaling involving inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC).[7][8]

The diagrams below illustrate the points of inhibition by Lorlatinib within the ALK and ROS1 signaling cascades.

Caption: ALK Signaling Pathway Inhibition by Lorlatinib.

Caption: ROS1 Signaling Pathway Inhibition by Lorlatinib.

Quantitative Data

Lorlatinib demonstrates potent inhibitory activity against wild-type and mutated ALK and ROS1 kinases. The following tables summarize its in vitro potency.

Table 1: Kinase Inhibitory Potency of Lorlatinib (PF-06463922)

| Kinase Target | Ki (nM) | IC50 (nM) - Kinase Activity | Reference |

| ROS1 (recombinant) | <0.025 | - | [11] |

| ALK (recombinant) | <0.07 | - | [11] |

| ALK (F1174L mutant) | - | ~12.7 - 26.6 | [12] |

| ALK (R1275Q mutant) | - | ~5.8 - 16.3 | [12] |

| ALK (F1245C mutant) | - | ~21.5 | [12] |

Table 2: Cellular Inhibitory Potency of Lorlatinib (PF-06463922)

| Cell Line | Expressed Kinase | IC50 (nM) - Cell Viability | Reference |

| HCC78 | SLC34A2-ROS1 | 1.3 | [11][13] |

| BaF3 | CD74-ROS1 | 0.6 | [11][13] |

| BaF3 | CD74-ROS1 (G2032R mutant) | 11.8 | [14] |

| BaF3 | CD74-ROS1 (L2026M mutant) | 1.9 | [14] |

| NCI-H3122 | EML4-ALK | 2.8 | [12] |

| NB-1643 | ALK (R1275Q mutant) | 6.1 | [12] |

| LAN-5 | ALK (R1275Q mutant) | 16.3 | [12] |

| CLB-GE | ALK (F1174L mutant) | 12.7 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of Lorlatinib.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the IC50 or Ki value of Lorlatinib against a specific kinase (e.g., ALK, ROS1, and their mutants).

-

Methodology:

-

Reagents: Purified recombinant kinase domain, ATP, a substrate peptide (e.g., a generic tyrosine kinase substrate), and Lorlatinib at various concentrations.

-

Procedure: The kinase, substrate, and varying concentrations of Lorlatinib (or DMSO as a control) are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (measuring incorporation of 32P-ATP), or more commonly, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Lorlatinib concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[12]

-

Cell Viability/Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

-

Objective: To determine the IC50 of Lorlatinib in cell lines expressing ALK or ROS1 fusion proteins.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HCC78, BaF3 expressing a fusion protein) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with a range of concentrations of Lorlatinib (typically a serial dilution) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow the compound to exert its effect.

-

Detection: Cell viability is measured using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]

-

Caption: Workflow for a Cell Viability Assay.

Western Blotting

This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activity of signaling pathways.

-

Objective: To confirm that Lorlatinib inhibits the phosphorylation of ALK/ROS1 and their downstream signaling proteins (e.g., AKT, ERK, SHP2).

-

Methodology:

-

Cell Treatment & Lysis: Cells are treated with Lorlatinib or a vehicle control for a specified time. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.

-

Analysis: The band intensities for phosphorylated proteins are compared between treated and untreated samples, often normalized to the total protein levels, to show a dose-dependent decrease in signaling activity.[13][14]

-

Conclusion

PF-06463922 (Lorlatinib) is a highly potent ALK and ROS1 inhibitor that effectively blocks key oncogenic signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Its ability to overcome a wide range of resistance mutations and penetrate the central nervous system makes it a critical therapeutic agent in the management of ALK- and ROS1-positive non-small cell lung cancer. The experimental data robustly support its mechanism of action and clinical efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 4. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 11. osti.gov [osti.gov]

- 12. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-AMPK Activator PF-739: A Deep Dive into its Impact on Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological agent PF-739 and its significant impact on insulin sensitivity. This compound is an orally active, non-selective, small-molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][2] Activation of AMPK in metabolically active tissues, particularly skeletal muscle, is a promising therapeutic strategy for metabolic diseases like type 2 diabetes.[2][3] This document collates and presents key quantitative data, details the experimental protocols used to elucidate the effects of this compound, and visualizes the underlying molecular signaling pathways and experimental workflows. The evidence strongly indicates that this compound enhances glucose disposal and lowers blood glucose levels primarily through the activation of AMPK in skeletal muscle, thereby improving insulin sensitivity.[2]

Introduction to this compound and its Mechanism of Action

This compound is a direct pan-activator of AMPK, meaning it activates multiple AMPK heterotrimeric complexes.[1] It binds to the allosteric drug and metabolite (ADaM) site, a novel regulatory site at the interface of the α-kinase domain and the β-subunit's carbohydrate-binding module.[4][5] This activation mechanism is independent of cellular AMP levels and the canonical phosphorylation of the α-subunit at Threonine-172 by upstream kinases, although it can potentiate the effects of other AMPK activators.[4] The primary therapeutic effect of this compound in the context of insulin sensitivity stems from its ability to stimulate glucose uptake and metabolism in skeletal muscle.[2][6]

Quantitative Analysis of this compound's Efficacy

The potency and efficacy of this compound have been quantified across various experimental systems. The following tables summarize the key findings regarding its ability to activate different AMPK isoforms and its dose-dependent effects on glucose uptake in skeletal muscle.

Table 1: In Vitro Activation of AMPK Heterotrimeric Complexes by this compound

| AMPK Isoform Complex | EC50 (nM) |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

Data sourced from MedchemExpress, citing Aledavood E, et al. (2021).[1]

Table 2: Ex Vivo Dose-Dependent Effect of this compound on Glucose Uptake in Mouse Skeletal Muscle

| Muscle Type | This compound Concentration | Fold Increase in Glucose Uptake (vs. Vehicle) |

| Extensor Digitorum Longus (EDL) | 3 µM | ~2-fold |

| Extensor Digitorum Longus (EDL) | Dose-dependent | Significant increase |

| Soleus (Sol) | Up to 30 µM | No significant effect |

Data synthesized from studies by Sylow et al. (2021).[4]

Table 3: In Vivo Effects of this compound in Mice

| Animal Model | Administration | Dosage (mg/kg) | Key Outcomes |

| C57BL/6 Mice | Oral gavage or s.c. | 30 - 1000 | Increased AMPK activity in skeletal muscle and liver, decreased plasma insulin and blood glucose.[1] |

| Diabetic Mice | Not specified | Not specified | Rapid lowering of plasma glucose levels, increased systemic glucose disposal.[2] |

| Diet-induced Obese Mice | Not specified | Not specified | Lowered blood glucose levels, selectively activated muscle AMPKγ1-complexes.[7][8] |

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Signaling Pathway

This compound directly activates AMPK, initiating a signaling cascade that enhances glucose uptake and metabolism in skeletal muscle. A key downstream target is TBC1D1, a Rab-GTPase activating protein that, when phosphorylated by AMPK, facilitates the translocation of GLUT4 glucose transporters to the cell surface.

Caption: this compound signaling pathway for enhanced glucose uptake.

Experimental Workflow for Ex Vivo Muscle Analysis

The following diagram illustrates a typical experimental workflow used to assess the direct effects of this compound on skeletal muscle glucose uptake.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing effects on regulated insulin secretion of acute vs chronic stimulation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK activation is sufficient to increase skeletal muscle glucose uptake and glycogen synthesis but is not required for contraction-mediated increases in glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.regionh.dk [research.regionh.dk]

Investigating the Metabolic Effects of PF-739: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-739 (also known as PF-0646739) is a potent, orally active, non-selective small molecule activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK has emerged as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes. This technical guide provides a comprehensive overview of the metabolic effects of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug development.

Core Mechanism of Action: AMPK Activation

This compound functions as a direct allosteric activator of AMPK, binding to the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits.[1][2] This binding mimics the effects of AMP, leading to a conformational change that promotes the phosphorylation of the activation loop of the catalytic α subunit (at threonine-172) by upstream kinases, resulting in a significant increase in kinase activity.[2] this compound is a pan-activator, meaning it can activate all 12 heterotrimeric AMPK complexes.[1] This broad activity profile allows it to exert metabolic effects in various tissues, most notably skeletal muscle and liver.

Signaling Pathway

The activation of AMPK by this compound initiates a signaling cascade that leads to profound metabolic changes. In skeletal muscle, activated AMPK stimulates glucose uptake and fatty acid oxidation while inhibiting glycogen synthesis. In the liver, it suppresses gluconeogenesis and lipogenesis. These effects are mediated through the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) and TBC1D1/4, and the regulation of gene expression through transcription factors like PGC-1α and NR4A1.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and metabolic effects of this compound.

Table 1: In Vitro AMPK Activation

| AMPK Isoform | EC50 (nM) |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

Data from MedchemExpress, citing Cokorinos et al., 2017.[1]

Table 2: In Vivo Metabolic Effects in Mice

| Parameter | Model | Dose Range (mg/kg) | Route | Outcome |

| Plasma Glucose | C57BL/6 | 30 - 1000 | p.o. or s.c. | Significant reduction |

| Plasma Insulin | C57BL/6 | 30 - 1000 | p.o. or s.c. | Decreased |

| Muscle AMPKγ1-complex activity | Diet-induced obese | Not specified | Not specified | 2-fold increase |

| Gene Expression (Ppargc1a, Nr4a1, Nr4a3) | C57BL/6 | 30 - 1000 | p.o. or s.c. | Increased |

Data compiled from MedchemExpress and other sources citing Cokorinos et al., 2017.[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the metabolic effects of this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose homeostasis in mice.[3][4][5][6][7]

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

D-glucose solution (e.g., 20% w/v in sterile water)

-

Handheld glucometer and test strips

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

-

Fast mice for 4-6 hours with free access to water.

-

Record baseline body weight.

-

Administer this compound or vehicle via oral gavage at the desired dose.

-

After a specified pretreatment time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point using a glucometer.

-

Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each treatment group.

Ex Vivo Glucose Uptake in Isolated Mouse Skeletal Muscle

This protocol is based on methods for measuring glucose uptake in isolated extensor digitorum longus (EDL) muscles.[1][3]

Materials:

-

Krebs-Henseleit buffer (KHB) supplemented with 0.1% BSA, 2 mM pyruvate, and 6 mM mannitol.

-

This compound dissolved in DMSO.

-

[³H]-2-deoxyglucose and [¹⁴C]-mannitol.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Isolate EDL muscles from mice and mount them on clips to maintain resting length.

-

Pre-incubate muscles in oxygenated KHB for 30 minutes at 30°C.

-

Transfer muscles to fresh KHB containing this compound or vehicle (DMSO) for a specified duration (e.g., 60 minutes).

-

Transfer muscles to KHB containing [³H]-2-deoxyglucose and [¹⁴C]-mannitol for 10 minutes.

-

Wash muscles in ice-cold KHB to stop the reaction.

-

Blot, weigh, and digest the muscles (e.g., in NaOH).

-

Determine the intracellular accumulation of [³H]-2-deoxyglucose and the extracellular space using [¹⁴C]-mannitol by liquid scintillation counting.

-

Calculate the rate of glucose uptake and express it as pmol/mg/min.

Potential Adverse Effects and Considerations

While this compound demonstrates promising metabolic benefits, it is important to consider potential adverse effects. In a mouse model of heart failure, treatment with this compound led to an increase in blood pressure and a worsening of cardiac function.[1] This effect may be linked to its AMPK-activating properties, highlighting the need for careful evaluation of the cardiovascular safety profile of pan-AMPK activators.

Conclusion

This compound is a potent pan-AMPK activator with significant effects on glucose metabolism, primarily through increased glucose disposal in skeletal muscle. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other AMPK activators for the treatment of metabolic diseases. Future research should continue to explore the tissue-specific actions of these compounds and carefully assess their long-term safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Adenosine monophosphate activated protein kinase contributes to skeletal muscle health through the control of mitochondrial function [frontiersin.org]

- 3. protocols.io [protocols.io]

- 4. Glucose Tolerance Test in Mice [bio-protocol.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

PF-739: A Pan-AMPK Activator with Therapeutic Potential in Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-739 is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By directly activating all 12 AMPK heterotrimeric complexes, this compound has demonstrated significant potential in preclinical models of type 2 diabetes. Its primary mechanism of action involves enhancing glucose uptake and disposal in skeletal muscle, leading to a rapid reduction in plasma glucose levels. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visual representation of its signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of AMPK activation in metabolic diseases.

Introduction: The Role of AMPK in Type 2 Diabetes

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each existing in multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), resulting in 12 distinct AMPK complexes.[1][2] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[2] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2]

Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for type 2 diabetes.[1] Pharmacological activation of AMPK is expected to mimic the beneficial metabolic effects of exercise, including increased glucose uptake by skeletal muscle and suppression of hepatic glucose production.[1]

This compound: A Non-selective AMPK Activator

This compound is a direct, non-selective activator of all 12 AMPK heterotrimeric complexes.[1] It binds to the allosteric drug and metabolite (ADaM) site, a pocket located between the α and β subunits, inducing a conformational change that leads to AMPK activation.[1][2] Unlike isoform-selective activators, this compound's pan-activation profile allows for the engagement of multiple AMPK complexes in various tissues, which may contribute to its robust glucose-lowering effects.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound on AMPK Isoforms

| AMPK Isoform | EC50 (nM) |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

Data sourced from Cokorinos et al., 2017.[3][4]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Diabetes

| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |

| C57BL/6 Mice | 30-1000 mg/kg (single dose) | Oral gavage or Subcutaneous | Increased AMPK activity in skeletal muscle and liver, decreased plasma glucose and insulin. | [5] |

| Diabetic Mice | Not specified | Not specified | Rapidly lowered plasma glucose levels. | [1][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its investigation.

References

- 1. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator this compound [frontiersin.org]

- 4. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

PF-739 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-739 is a potent, orally active, and non-selective direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a pan-activator, this compound stimulates all 12 heterotrimeric AMPK complexes, making it a valuable tool for studying the diverse roles of AMPK in metabolic pathways.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular effects of this compound, including a direct AMPK kinase activity assay, a cellular AMPK phosphorylation assay, and a cell-based glucose uptake assay. The included data summaries and workflow diagrams are intended to facilitate the experimental design and execution for researchers investigating AMPK-targeted therapeutics.

Introduction to this compound

This compound allosterically activates AMPK by binding to the allosteric drug and metabolite (ADaM) site, a regulatory site on the kinase. This activation leads to the phosphorylation of downstream targets involved in various metabolic processes, including glucose uptake and fatty acid oxidation. In preclinical studies, this compound has been shown to increase AMPK activity in skeletal muscle and liver, leading to reduced plasma glucose levels.[1][2] The non-selective activation of AMPK isoforms by this compound allows for the broad investigation of AMPK signaling in different cellular contexts.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various AMPK heterotrimeric complexes.

| AMPK Complex | EC50 (nM) |

| α1β1γ1 | 8.99 |

| α1β2γ1 | 126 |

| α2β1γ1 | 5.23 |

| α2β2γ1 | 42.2 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in activating the AMPK signaling pathway.

Caption: this compound allosterically activates the AMPK complex, leading to its phosphorylation and subsequent phosphorylation of downstream targets, resulting in various metabolic effects.

Experimental Protocols

In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Experimental Workflow:

References

Application Notes and Protocols for PF-739 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PF-739 is a potent, orally active, non-selective activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1] Activation of AMPK in tissues like skeletal muscle and liver has been identified as a promising therapeutic strategy for metabolic diseases, including type 2 diabetes.[2][3] this compound activates all 12 heterotrimeric AMPK complexes and has been demonstrated to lower plasma glucose levels in murine models, primarily through the activation of AMPK in skeletal muscle, which enhances glucose disposal.[1][2][3]

These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying mechanisms of this compound in mouse models of diabetes to facilitate further research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice.

Table 1: In Vivo Efficacy of this compound in Mice

| Mouse Model | Dosing Regimen | Administration Route | Key Findings | Reference |

| C57BL/6 Mice | Single dose of 30, 100, 300, or 1000 mg/kg | Oral gavage or Subcutaneous injection | Dose-dependent decrease in plasma glucose and insulin. Increased AMPK activity in skeletal muscle and AMPK phosphorylation in the liver. | [1] |

| Diet-Induced Obese C57BL/6J Mice | Single dose of 100 mg/kg | Subcutaneous injection | Significantly lowered blood glucose levels one hour post-administration. Increased AMPKγ1-complex activity in skeletal muscle. | [4] |

| Diabetic Mice (model not specified) | Not specified | Not specified | Rapid lowering of plasma glucose levels. | [2][3] |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| EC50 (α1β1γ1) | 8.99 nM | Cell-free AMPK complex | [1] |

| EC50 (α2β1γ1) | 5.23 nM | Cell-free AMPK complex | [1] |

| EC50 (α1β2γ1) | 126 nM | Cell-free AMPK complex | [1] |

| EC50 (α2β2γ1) | 42.2 nM | Cell-free AMPK complex | [1] |

Signaling Pathway

The primary mechanism of action of this compound involves the direct activation of AMPK. This activation leads to a cascade of downstream effects aimed at restoring cellular energy homeostasis, which is particularly relevant in the context of diabetes.

Caption: this compound signaling pathway in metabolic regulation.

Experimental Protocols

Protocol 1: Acute Oral or Subcutaneous Administration of this compound in C57BL/6 Mice

This protocol is adapted from studies evaluating the acute dose-response effects of this compound.[1]

1. Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimatize animals for at least one week before the experiment.

2. Compound Preparation (Vehicle Formulation):

-

Option 1 (for oral gavage or subcutaneous injection):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Finally, add 450 µL of saline (0.9% NaCl) to reach a final volume of 1 mL.[1]

-

-

Vehicle Control: Prepare the vehicle using the same procedure but omitting this compound.

3. Dosing:

-

Fast mice for 4-6 hours before dosing.

-

Administer this compound or vehicle via oral gavage or subcutaneous injection.

-

Dose range: 30, 100, 300, or 1000 mg/kg body weight. The volume of administration should be adjusted based on the mouse's weight (typically 5-10 mL/kg).

4. Outcome Assessment:

-

Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (time 0) and at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

-

Plasma Insulin Measurement: Collect blood samples at baseline and selected time points into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C for subsequent insulin ELISA.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize mice and rapidly collect tissues such as liver and skeletal muscle (e.g., gastrocnemius or quadriceps). Snap-freeze tissues in liquid nitrogen and store at -80°C.

-

Western Blotting: Homogenize tissue samples and perform Western blotting to assess the phosphorylation status of AMPK (p-AMPKα Thr172) and its downstream targets (e.g., p-ACC Ser79).

Protocol 2: Subcutaneous Administration of this compound in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is based on a study investigating the effects of this compound in a model of insulin resistance.[4]

1. Animal Model:

-

Male C57BL/6J mice.

-

Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 9-12 weeks.

-

Monitor body weight and blood glucose to confirm the diabetic phenotype.

2. Compound Preparation (Vehicle Formulation):

-

Suspend this compound in 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPBCD) in isotonic saline to a final concentration of 20 mg/mL.[4]

-

Vehicle Control: 20% HPBCD in isotonic saline.

3. Dosing:

-

Administer a single subcutaneous dose of this compound at 100 mg/kg body weight or the corresponding vehicle.

4. Outcome Assessment:

-

Blood Glucose Monitoring: Measure blood glucose from tail vein blood immediately before dosing and 1 hour after treatment.

-

Tissue Collection for AMPK Activity Assay: One hour post-dosing, anesthetize the mice (e.g., with isoflurane) and harvest skeletal muscle tissues (e.g., gastrocnemius). Immediately freeze the tissues in liquid nitrogen using pre-cooled metal clamps to preserve the phosphorylation state of proteins.[4]

-

Complex-Specific AMPK Activity Assay: Perform immunoprecipitation from muscle lysates to isolate specific AMPK complexes (e.g., AMPKγ1- and AMPKγ3-containing complexes) followed by a kinase activity assay.[4]

Experimental Workflow Diagram

Caption: General experimental workflow for this compound studies in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-739 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of PF-739, a potent, non-selective activator of AMP-activated protein kinase (AMPK), in various cell culture experiments.

Introduction

This compound is a valuable research tool for investigating the roles of AMPK in cellular metabolism, signaling, and disease. As a direct allosteric activator, it targets the ADaM (Allosteric Drug and Metabolite) site on the AMPK complex, leading to the activation of all 12 heterotrimeric AMPK complexes.[1][2] Understanding the precise methodology for its use is crucial for obtaining reproducible and reliable experimental results.

Mechanism of Action

This compound allosterically activates AMPK, a central regulator of cellular energy homeostasis.[2] AMPK activation initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., glucose uptake and fatty acid oxidation).

Signaling Pathway of this compound-Mediated AMPK Activation

Caption: Signaling pathway of this compound-mediated AMPK activation.

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| EC50 (α1β1γ1) | 8.99 nM | In vitro enzyme assay | [1] |

| EC50 (α2β1γ1) | 5.23 nM | In vitro enzyme assay | [1] |

| EC50 (α1β2γ1) | 126 nM | In vitro enzyme assay | [1] |

| EC50 (α2β2γ1) | 42.2 nM | In vitro enzyme assay | [1] |

| Effective Concentration Range | 0 - 1000 nM | Primary rat hepatocytes and primary human cardiac myotubes | [1] |

| Effective Concentration (ex vivo) | 3 µM | Mouse extensor digitorum longus (EDL) muscle |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 442.90 g/mol ), dissolve 4.429 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental Workflow for this compound Stock Preparation

Caption: Workflow for preparing a this compound stock solution.

Protocol for Treating Cells with this compound

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO) to the cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cell type and the downstream application.

-

Downstream Analysis: Following incubation, proceed with the desired downstream experiments, such as Western blotting for AMPK activation or a cell viability assay.

Protocol for Western Blot Analysis of AMPK Activation

Materials:

-

Treated cells (from section 4.2)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Protocol for Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Cells treated with a range of this compound concentrations (from section 4.2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using non-linear regression analysis.

-

Troubleshooting

-

Precipitation of this compound in culture medium: Ensure the final DMSO concentration is low (≤ 0.1%). Prepare fresh working solutions for each experiment. If precipitation persists, consider using a lower concentration range or a different solvent system if compatible with your cells.

-

No activation of AMPK observed: Confirm the integrity of the this compound stock solution. Increase the concentration of this compound or the incubation time. Ensure that the cell type used expresses sufficient levels of AMPK.

-

High background in Western blots: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.

References

Application Notes and Protocols for PF-739 Administration in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

Introduction